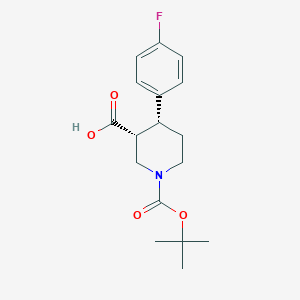

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid

Vue d'ensemble

Description

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid is a chiral piperidine derivative. This compound is notable for its structural complexity and the presence of a fluorophenyl group, which can impart unique chemical and biological properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative.

Protection and Functionalization: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. The carboxylic acid group is then introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The Boc group is acid-labile and can be removed under acidic conditions to expose the secondary amine. This reaction is critical for further functionalization:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .

-

Outcome : Quantitative removal of the Boc group without affecting the carboxylic acid or fluorophenyl substituents .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

Esterification

-

Reagents : Thionyl chloride (SOCl₂) followed by methanol or ethanol.

-

Yield : >85% conversion to methyl/ethyl esters under anhydrous conditions .

Amidation

-

Reagents : HATU or EDCI with DIPEA in DMF, coupled with primary/secondary amines .

-

Application : Used to synthesize amide derivatives for pharmacological screening .

Piperidine Ring Modifications

The piperidine core participates in stereoselective reactions:

Oxidation

-

Conditions : RuO₄ or KMnO₄ in aqueous acetone at 0°C.

-

Product : Oxidation of the C-3 position yields ketone derivatives (e.g., 3-oxo-piperidine).

Reduction

-

Reagents : NaBH₄ or LiAlH₄ in THF.

-

Outcome : Selective reduction of ketones (if present) to secondary alcohols.

Aromatic Fluorophenyl Reactivity

The 4-fluorophenyl group is resistant to electrophilic substitution but participates in coupling reactions:

Suzuki–Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃ in dioxane/water (3:1) at 80°C .

-

Application : Introduces biaryl motifs for extended conjugation .

Synthetic Utility in Drug Development

This compound serves as a precursor for opioid receptor antagonists. Key transformations include:

Stability Under Basic Conditions

The compound undergoes slow hydrolysis of the Boc group in strong bases (e.g., NaOH), necessitating controlled reaction times .

Stereochemical Integrity

The (3R,4R) configuration remains intact under standard reaction conditions, as confirmed by chiral HPLC and X-ray crystallography .

Applications De Recherche Scientifique

Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

Cyclic Nucleotide Phosphodiesterase Inhibition

Recent studies have highlighted the role of cyclic nucleotide phosphodiesterases (PDEs) as drug targets, particularly in cardiovascular and neurological disorders. The compound's structural features make it a candidate for designing selective PDE inhibitors, which could enhance therapeutic efficacy in treating diseases like heart failure and depression .

Anticancer Activity

Research indicates that compounds similar to (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid may exhibit anticancer properties by modulating key signaling pathways involved in tumor growth and metastasis. For instance, studies on related piperidine derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Mécanisme D'action

The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and selectivity for certain molecular targets, influencing pathways involved in neurotransmission, inflammation, or other biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which may alter its chemical properties and interactions.

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)piperidine-3-carboxylic acid: The presence of a methyl group instead of fluorine can influence its steric and electronic characteristics.

Uniqueness

The presence of the fluorophenyl group in (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its efficacy and selectivity in various applications, making it a valuable compound in both research and industrial contexts.

Activité Biologique

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid, a chiral piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This compound is characterized by its structural complexity, which includes a fluorophenyl group that enhances its biological properties.

- Molecular Formula : C17H22FNO4

- Molecular Weight : 323.36 g/mol

- CAS Number : 951167-03-6

- Purity : Typically ≥95% .

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as an intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. Its mechanism of action is believed to involve modulation of specific receptors or enzymes, which can influence neurotransmission and other biological processes.

The presence of the fluorophenyl group contributes to increased lipophilicity and metabolic stability, which may enhance binding affinity to molecular targets. This characteristic is crucial for the development of drugs that require selective interaction with biological receptors .

Pharmacological Studies

- TRPV1 Modulation : High-throughput screening has identified compounds similar to this compound as potential TRPV1 receptor ligands. This receptor is implicated in pain pathways, making it a target for analgesic drug development .

- Synthesis of Bioactive Compounds : This compound serves as a versatile building block in synthesizing biologically active molecules, including g-secretase inhibitors and antagonists for various receptors (e.g., dopamine D4) .

Case Studies

- A study explored the structure-activity relationships (SAR) of related piperidine derivatives in modulating TRPV1 activity. The findings suggested that modifications to the piperidine structure could lead to enhanced potency and selectivity for TRPV1 modulation .

- Another investigation focused on the synthesis of compounds derived from this compound, demonstrating its utility in developing novel therapeutics for treating neurological conditions .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3R,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-9-8-13(14(10-19)15(20)21)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOKRYFZGOEKMG-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80730772 | |

| Record name | (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951167-03-6 | |

| Record name | (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.